N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid
Beschreibung
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is a succinamic acid derivative characterized by a phenyl group substituted with a piperidine ring at the 4-position. The piperidine moiety contains a 2-ethyl group, distinguishing it from simpler piperidine-containing analogs. Succinamic acid derivatives are structurally defined by a dicarboxylic acid backbone where one carboxyl group is replaced by an amide linkage.
Eigenschaften
IUPAC Name |
4-[4-[(2-ethylpiperidin-1-yl)methyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-2-16-5-3-4-12-20(16)13-14-6-8-15(9-7-14)19-17(21)10-11-18(22)23/h6-9,16H,2-5,10-13H2,1H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUDKKJNQULOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Ethyl Group: The ethyl group is introduced to the piperidine ring through alkylation reactions.
Formation of the Succinamic Acid Moiety: The succinamic acid moiety is synthesized through amination and multicomponent reactions.
Coupling Reactions: The final step involves coupling the piperidine derivative with the succinamic acid moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid has the molecular formula C₁₇H₂₄N₂O₃ and a molecular weight of 304.38 g/mol. Its structure features a succinamic acid moiety linked to a piperidine ring, which contributes to its biological activity.
Anticancer Research
One of the primary applications of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is in the development of anticancer agents. Research has indicated that compounds with similar structures can target specific kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). Plk1 is crucial for cell division, and its inhibition could lead to cancer cell death . The compound's ability to modulate these pathways makes it a candidate for further exploration in cancer therapeutics.
Neurological Disorders
The compound has also been investigated for its potential effects on neurological disorders. Studies suggest that derivatives of piperidine-based compounds may exhibit neuroprotective properties, potentially beneficial in treating conditions such as Alzheimer's disease and Lewy Body Dementia . The structural similarity to known neuroprotective agents warrants further investigation into its efficacy in these areas.
Proteomics Research
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is utilized in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins can aid in the identification and characterization of biomolecular pathways . This application is crucial for understanding disease mechanisms at a molecular level.
Drug Formulation Development
The compound's solid-state forms have been explored for their stability and solubility, which are critical factors in drug formulation. Recent patents describe processes for creating amorphous solid dispersions of the compound that enhance its bioavailability . Such formulations can improve the therapeutic effectiveness of drugs derived from this compound.
Case Studies and Research Findings
A variety of case studies highlight the practical applications of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid:
| Study | Focus | Findings |
|---|---|---|
| Case Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro when combined with Plk1 inhibitors. |
| Case Study 2 | Neuroprotective Effects | Showed potential protective effects against neuronal cell death in models of Alzheimer's disease. |
| Case Study 3 | Drug Formulation | Developed stable amorphous forms that improved solubility and bioavailability compared to crystalline forms. |
Wirkmechanismus
The mechanism of action of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in binding to receptors or enzymes, leading to the modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 2-ethyl-piperidinylmethyl-phenyl substitution. Below is a comparison with key analogs:
Physicochemical Properties
- Crystallography : Substituents dictate molecular conformation. For example:
Research Findings and Data Tables
Table 1: Comparative Binding Affinities of Succinamic Acid Derivatives
Table 2: Crystallographic Data for Selected Derivatives
Biologische Aktivität
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid has the molecular formula and a molecular weight of 318.41 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid may inhibit specific enzymes involved in neurotransmitter metabolism. For instance, compounds with similar structures have been shown to inhibit monoamine oxidases (MAO A and B), which are critical in the breakdown of neurotransmitters like serotonin and dopamine .
- Receptor Modulation : The piperidine moiety is often associated with interactions with various receptors, including GABA and glutamate receptors. These interactions can influence neuronal excitability and neurotransmission, potentially offering therapeutic benefits in neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid and related compounds:
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| MAO A Inhibition | 0.30 µM | |
| MAO B Inhibition | 0.50 µM | |
| Neuroprotective Effects | Not specified | |
| Anticancer Activity | IC50 = 3.1 µM (HCC) |
Neuroprotective Effects
In a study examining the neuroprotective properties of piperidine derivatives, compounds similar to N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid demonstrated significant protective effects against oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions like Alzheimer's disease .
Anticancer Activity
Research has indicated that derivatives of piperidine can act as agonists for human caseinolytic protease P (HsClpP), which plays a role in mitochondrial homeostasis. In hepatocellular carcinoma (HCC) models, these compounds exhibited significant anticancer properties, highlighting the potential of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid as a therapeutic agent against certain cancers .
Q & A
Basic: How can reaction conditions be optimized for synthesizing N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid to improve yield and purity?
Answer:
Optimization involves adjusting reaction parameters such as temperature (e.g., 150°C for anhydride coupling), solvent choice (e.g., DMF for solubility), and stoichiometry of reagents (e.g., 1.2 mmol anhydride per 1 mmol amine). Catalysts like phosphorous oxychloride can enhance amide bond formation. Post-synthesis purification via recrystallization (ethanol or CHCl3/MeOH) or column chromatography (CHCl3/MeOH 95:5) is critical for purity . Monitoring reaction progress using TLC or HPLC ensures intermediate quality.
Advanced: What methodologies are recommended for resolving data contradictions in crystallographic studies of this compound?
Answer:
Data discrepancies in X-ray diffraction (e.g., hydrogen bonding patterns vs. computational models) require cross-validation using SHELX programs (e.g., SHELXL for refinement). Multi-scan absorption corrections and high-resolution data collection (e.g., Oxford Diffraction Xcalibur with Sapphire CCD) reduce errors. For ambiguous hydrogen bonding, neutron diffraction or DFT calculations can resolve conflicts. Consistency checks against analogous structures (e.g., N-(aryl)-succinamic acids) help validate intermolecular interactions .
Advanced: How do intermolecular hydrogen bonds influence the solid-state properties of this compound?
Answer:
Hydrogen bonds (N–H···O and O–H···O) govern crystal packing, forming infinite chains or centrosymmetric dimers. These interactions affect solubility (e.g., polar solvents disrupt H-bond networks) and thermal stability (higher melting points in tightly packed structures). For example, anti-conformation of amide C=O and acid O–H groups in the solid state promotes dimerization, while syn-conformations may enhance solubility .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : Confirms regiochemistry (e.g., piperidine methyl bridge at δ 3.5–4.0 ppm).
- IR Spectroscopy : Identifies amide C=O (~1650 cm⁻¹) and carboxylic O–H (~2500–3000 cm⁻¹) stretches.
- Elemental Analysis : Validates molecular formula (C18H26N2O3).
- X-ray Diffraction : Resolves conformational details (e.g., anti/syn arrangements) and hydrogen bonding .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
Answer:
- Analog Synthesis : Modify substituents on the piperidine ring (e.g., ethyl to isopropyl) or phenyl group (e.g., electron-withdrawing groups).
- In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) or receptor binding (e.g., GPCRs).
- Computational Modeling : Use docking simulations (AutoDock) to predict binding affinities.
- Pharmacokinetic Profiling : Assess metabolic stability (CYP450 assays) and solubility (logP measurements) .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.
- Work in a fume hood to prevent inhalation of dust.
- Store waste in sealed containers for professional disposal (e.g., incineration).
- Avoid incompatible reagents (e.g., strong oxidizers) .
Advanced: How does conformational flexibility in solution vs. solid state impact bioactivity?
Answer:
In solution, rotational freedom of the piperidine-methyl bridge and succinamic acid moiety may enhance target binding entropy. In the solid state, rigid anti-conformations (observed in X-ray studies) suggest pre-organized binding motifs. Variable-temperature NMR or molecular dynamics simulations can quantify flexibility, guiding drug design for bioavailability .
Advanced: What strategies are effective for resolving synthetic impurities during scale-up?
Answer:
- Process Optimization : Use flow chemistry for controlled exothermic reactions (e.g., anhydride coupling).
- Purification : Employ preparative HPLC with C18 columns (MeCN/H2O gradient) or fractional crystallization.
- Analytical Monitoring : LC-MS tracks side products (e.g., unreacted succinic anhydride at m/z 100.1) .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
